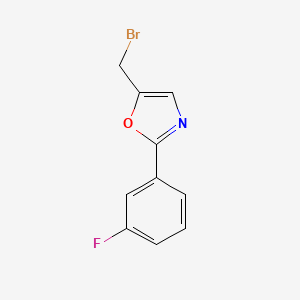

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole

CAS No.: 2097962-55-3

Cat. No.: VC3136302

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097962-55-3 |

|---|---|

| Molecular Formula | C10H7BrFNO |

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

| Standard InChI Key | SBVNKHULZBTVPY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr |

Introduction

Chemical Properties and Structure

Structural Features

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole combines several key structural elements that define its chemical behavior:

-

An oxazole core (five-membered heterocycle with oxygen and nitrogen)

-

A bromomethyl (-CH₂Br) substituent at position 5

-

A 3-fluorophenyl group at position 2

The molecular structure exhibits planar geometry around the oxazole ring, with the fluorophenyl group maintaining reasonable coplanarity with the heterocycle to enable extended conjugation. The bromomethyl group extends out of the plane, providing a reactive site for nucleophilic substitution reactions.

Physical Properties

While specific experimental data for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is limited in the available literature, its physical properties can be estimated based on similar oxazole derivatives:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical Appearance | White to off-white crystalline solid | Common for similar oxazoles |

| Molecular Weight | Approximately 270 g/mol | Calculated from formula C₁₀H₇BrFNO |

| Melting Point | 150-175°C | Based on similar oxazole derivatives |

| Solubility | Poorly soluble in water; soluble in organic solvents (ethanol, methanol, DMF, DMSO) | Typical for halogenated oxazoles |

| LogP | 2.8-3.5 | Estimated based on structure |

The presence of both the bromomethyl group and the fluorophenyl substituent contributes to the compound's lipophilicity, influencing its solubility profile and potential for membrane permeability.

Chemical Reactivity

The reactivity of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is primarily determined by its functional groups:

-

The bromomethyl group serves as an excellent leaving group, making it reactive toward nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alkoxides.

-

The oxazole ring itself can participate in electrophilic aromatic substitution reactions, though with decreased reactivity compared to benzene due to the electron-withdrawing effect of the heteroatoms.

-

The fluorophenyl group introduces specific electronic effects that can influence the reactivity of the molecule as a whole, primarily through inductive electron-withdrawing effects.

Synthesis Methods

General Synthetic Routes

The synthesis of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole typically follows one of several established routes for oxazole preparation, with subsequent functionalization to introduce the bromomethyl group:

Robinson-Gabriel Synthesis

This approach involves cyclization of α-acylamino ketones under dehydrating conditions:

-

Preparation of an α-acylamino ketone from 3-fluorobenzoyl chloride and an appropriate amino ketone

-

Cyclodehydration using agents such as phosphorus pentoxide or polyphosphoric acid

-

Subsequent bromination of the methyl group at position 5

Van Leusen Reaction

Another potential route involves:

-

Reaction of 3-fluorobenzaldehyde with TosMIC (tosylmethyl isocyanide)

-

Formation of the oxazole ring

-

Functionalization to introduce the bromomethyl group

Specific Reaction Conditions

The bromination step to introduce the bromomethyl group typically employs one of the following methods:

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Radical Bromination | NBS, AIBN | CCl₄, reflux, 3-6h | High selectivity for benzylic positions |

| Wohl-Ziegler Bromination | NBS, benzoyl peroxide | CCl₄ or benzene, UV light | Good yields for aromatic methylated compounds |

| Ionic Bromination | Br₂, Lewis acid | DCM, 0°C to RT | Alternative when radical conditions are problematic |

Biological Activity

Antimicrobial Activity

Oxazole derivatives with halogenated substituents have shown antimicrobial properties against various pathogens. The table below summarizes potential activity profiles based on structural analogs:

| Target Organism | Expected Activity | Structural Features Contributing to Activity |

|---|---|---|

| Gram-positive bacteria | Moderate to high | Halogenated aryl group, oxazole core |

| Gram-negative bacteria | Low to moderate | Limited by membrane permeability |

| Fungi (Candida spp.) | Moderate | Lipophilic nature enhances activity |

Enzyme Inhibition

The reactive bromomethyl group can potentially form covalent bonds with nucleophilic residues in enzyme active sites, suggesting potential applications as enzyme inhibitors. Fluorinated oxazoles have been investigated as inhibitors of:

-

Kinases (particularly tyrosine kinases)

-

Proteases

-

Cytochrome P450 enzymes

Structure-Activity Relationships

The specific structural features of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole contribute to its potential biological activity in several ways:

-

The bromomethyl group serves as a potential alkylating agent or leaving group for nucleophilic attack

-

The fluorine substituent enhances metabolic stability and can improve binding affinity through hydrogen bonding interactions

-

The oxazole core provides a rigid scaffold that can orient substituents in specific spatial arrangements for optimal target interaction

Research Applications

Role in Medicinal Chemistry

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole has potential applications in medicinal chemistry research:

-

As a versatile intermediate in the synthesis of more complex bioactive compounds

-

In the preparation of chemical probes for target identification

-

For development of covalent inhibitors that can form irreversible bonds with biological targets

The bromomethyl group provides an excellent handle for attaching the compound to various biological substrates or for further functionalization to tune pharmacological properties.

Use as a Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis due to its reactive bromomethyl group, which can undergo various transformations:

| Reaction Type | Product Class | Potential Applications |

|---|---|---|

| Nucleophilic substitution with amines | Aminomethyl derivatives | Enzyme inhibitors, receptor ligands |

| Substitution with thiols | Sulfur-containing analogs | Metal-binding agents, antioxidants |

| Wittig reactions | Alkene-substituted oxazoles | Conformationally restricted analogs |

| Metal-catalyzed couplings | Arylated/alkylated derivatives | Structural diversity generation |

Structure-Based Design Applications

The specific arrangement of substituents in 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole makes it suitable for structure-based design applications:

-

The planar oxazole core provides a rigid scaffold for positioning functional groups

-

The 3-fluorophenyl group can engage in π-stacking interactions with aromatic amino acid residues

-

The bromomethyl group creates opportunities for covalent binding studies

These features collectively make the compound valuable for rational drug design and chemical biology investigations.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides essential structural information for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole. Predicted spectral features include:

¹H NMR

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Oxazole C-4 H | 7.8-8.0 | s | 1H |

| Aromatic protons | 7.1-7.7 | m | 4H |

| -CH₂Br | 4.5-4.7 | s | 2H |

¹³C NMR

Expected carbon signals include:

-

Oxazole C-2: 160-165 ppm

-

Oxazole C-5: 150-155 ppm

-

Oxazole C-4: 125-130 ppm

-

Aromatic carbons: 115-140 ppm

-

-CH₂Br: 30-35 ppm

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peaks representing the bromine isotope pattern (M⁺ and M+2⁺ in approximately 1:1 ratio)

-

Characteristic fragmentation patterns including loss of bromine

-

Base peak potentially representing the oxazole-fluorophenyl fragment

Infrared Spectroscopy

Key IR absorption bands would include:

-

C=N stretching: 1580-1650 cm⁻¹

-

C-O stretching: 1200-1250 cm⁻¹

-

C-F stretching: 1000-1100 cm⁻¹

-

C-Br stretching: 550-650 cm⁻¹

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume